Tyrocidine A
Overview
Description
Tyrocidine A is a macrocyclic decapeptide antibiotic produced by Bacillus brevis, known for its membrane-disrupting properties against a broad spectrum of Gram-positive bacteria. Its synthesis involves nonribosomal peptide synthetases (NRPS) that condense two D-amino acids and eight L-amino acids, highlighting the unique incorporation of D-phenylalanine catalytically derived from L-Phe by the epimerization domain of tyrocidine synthetase A (TycA) (Samel, Czodrowski, & Essen, 2014).
Synthesis Analysis
The synthesis of Tyrocidine A and its analogues has been achieved through methods such as solid-phase peptide synthesis using glycosyl amino acids and subsequent cyclization in aqueous ammonia solution. This synthesis is notable for its ability to produce cyclic peptides in quantitative yields without the need for tedious C-terminal activation or side chain protection, showcasing a practical approach for the production of Tyrocidine A and its derivatives (Hu et al., 2009).
Molecular Structure Analysis
The molecular structure of Tyrocidine A, determined through high-resolution X-ray crystallography, reveals an amphipathic dimer consisting of four beta strands forming a single, curved antiparallel beta sheet. This structure is pivotal for its interaction with bacterial membranes, allowing Tyrocidine A to insert and disrupt membrane integrity efficiently (Loll et al., 2014).
Chemical Reactions and Properties
Tyrocidine A’s chemical properties are characterized by its ability to undergo spontaneous cyclization in aqueous solutions, a process essential for its antimicrobial activity. This cyclization, facilitated by the thioesterase domain of its nonribosomal peptide synthetase, is crucial for forming the cyclic decapeptide structure that is active against bacterial membranes (Bu et al., 2002).
Scientific Research Applications
DNA Interactions : Tyrocidine has been shown to relax superhelical DNA and induce 'packaging' of DNA at higher concentrations, which could affect DNA-supercoiling. This property suggests potential applications in studying DNA dynamics and interactions (Bohg & Ristow, 1986).
Antibiotic Mechanisms : It binds to bacterial membranes and disrupts their integrity. Understanding this mechanism can aid in developing new drugs against antibiotic-resistant pathogens (Loll et al., 2014).
Antifungal Synergy : Tyrocidines show synergistic activity with antifungal drugs. A formulation with soluble cellulose increases their anti-Candida activity and selectivity (Masoudi et al., 2021).
Enzyme Inhibition : It binds specifically to acetylcholinesterase and reversibly inhibits it, suggesting potential for therapeutic applications (Changeux et al., 1969).
Activity Against Pathogens : Tyrocidines have shown potent activity against Listeria monocytogenes and other bacteria, influenced by various molecular properties (Leussa & Rautenbach, 2014).
Membrane Disruption in Bacteria : Tyrocidines and gramicidin S kill bacteria by disrupting the bacterial membrane, causing DNA damage, and interfering with DNA-binding proteins (Wenzel et al., 2018).
Antifungal Properties : These peptides exhibit broad antifungal spectrum, high membrane activity, and fast leakage kinetics against model membranes, with selectivity towards ergosterol-containing membranes (Rautenbach et al., 2016).
Biofilm Eradication : Tyrocidines have synergistic biofilm-eradicating activity with amphotericin B and caspofungin against Candida albicans biofilms (Troskie et al., 2014).
Material Association : Tyrocidines readily associate with various materials, such as cellulose, and have unique antimicrobial activity against various bacteria, fungi, and yeasts (van Rensburg & Rautenbach, 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3,24,27-tribenzyl-15-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H87N13O13/c1-38(2)32-47-59(85)77-52(36-42-20-12-7-13-21-42)66(92)79-31-15-23-53(79)64(90)76-49(34-41-18-10-6-11-19-41)61(87)74-48(33-40-16-8-5-9-17-40)60(86)75-51(37-55(69)82)62(88)70-46(28-29-54(68)81)58(84)73-50(35-43-24-26-44(80)27-25-43)63(89)78-56(39(3)4)65(91)71-45(22-14-30-67)57(83)72-47/h5-13,16-21,24-27,38-39,45-53,56,80H,14-15,22-23,28-37,67H2,1-4H3,(H2,68,81)(H2,69,82)(H,70,88)(H,71,91)(H,72,83)(H,73,84)(H,74,87)(H,75,86)(H,76,90)(H,77,85)(H,78,89)/t45-,46-,47-,48+,49-,50-,51-,52+,53-,56-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXRBRIWJGAPDU-BBVRJQLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H87N13O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163885 | |
Record name | Tyrocidine A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1270.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrocidine A | |
CAS RN |
1481-70-5, 8011-61-8 | |
Record name | Tyrocidine A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrocidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008011618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrocidine A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tyrocidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.430 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TYROCIDINE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V134656H89 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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